molecular formula C14H17ClO2 B12504539 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid

2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid

Cat. No.: B12504539
M. Wt: 252.73 g/mol
InChI Key: RMIURDNEETYYQD-UHFFFAOYSA-N
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Description

2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a stereospecific trans-configured cyclohexyl ring system bearing a 4-chlorophenyl moiety and a reactive acetic acid side chain. This structure is a critical precursor in the synthetic pathways of several active pharmaceutical ingredients (APIs), most notably in the synthesis of anti-infective agents. Its primary research value lies in its role as a key building block for the construction of more complex molecular architectures, such as naphthalene-based therapeutics, through various condensation and cyclization reactions . The trans configuration of the cyclohexyl group is often essential for achieving the desired biological activity and pharmacokinetic profile in the final drug molecule. Researchers utilize this compound to explore new synthetic methodologies and to develop potential therapeutic agents, particularly in the fields of antiparasitic and antiviral medications. The compound is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17ClO2

Molecular Weight

252.73 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)cyclohexyl]acetic acid

InChI

InChI=1S/C14H17ClO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h5-8,10-11H,1-4,9H2,(H,16,17)

InChI Key

RMIURDNEETYYQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Step 1: Esterification

Reactants :

  • Acid : this compound
  • Alcohol : Methanol
  • Catalyst : Sulfuric acid (H₂SO₄) or organic bases (e.g., pyridine)

Conditions :

  • Solvent : Dichloromethane (DCM) or acetic anhydride.
  • Temperature : Reflux (40–60°C).
  • Time : 2–24 hours.

Mechanism :
Esterification proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and deprotonation to form the methyl ester.

Example :
Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is synthesized in 90% yield using H₂SO₄ in DCM.

Step 2: Hydrolysis

Reactants :

  • Ester : Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate
  • Reagent : Aqueous NaOH or HCl

Conditions :

  • Solvent : Ethanol/water or THF/water.
  • Temperature : Reflux (60–100°C).
  • Time : 1–3 hours.

Mechanism :
Base-promoted hydrolysis cleaves the ester to yield the carboxylic acid and methanol. Acidic hydrolysis follows similar kinetics but uses protonation of the ester oxygen.

Yield :
Hydrolysis typically achieves >90% yield for the acid.

Functional Group Transformations

Oxidation of Alcohols

Route :

  • Synthesize Intermediate Alcohol : 2-(trans-4-(4-Chlorophenyl)cyclohexyl)ethanol.
  • Oxidize to Acid : Using KMnO₄, CrO₃, or Na₂Cr₂O₇ in acidic conditions.

Example :
Primary alcohols oxidize to carboxylic acids under strong oxidizing conditions. For instance, cyclohexylmethanol derivatives yield acetic acid analogs.

Challenges :

  • Over-oxidation to ketones or decarboxylation may occur.
  • Stereoselectivity is critical to maintain the trans configuration.

Nucleophilic Substitution

Route :

  • Introduce Leaving Group : Brominate or chlorinate the cyclohexane ring at the 2-position.
  • Displace with Acetate : React with sodium acetate (CH₃COO⁻Na⁺) in polar aprotic solvents.

Example :
Bromo-substituted cyclohexane derivatives react with CH₃COO⁻ in DMF to form the acetic acid.

Conditions :

  • Catalyst : Phase-transfer catalysts (e.g., TBAB) or crown ethers.
  • Temperature : 80–120°C.

Direct Synthesis from Carboxylic Acid Precursors

Precursor : 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (compound 3).
Steps :

  • Functionalize Cyclohexane : Introduce the acetic acid group at the 2-position via alkylation or coupling.
  • Purify : Recrystallization from methanol or ethanol.

Example :
Coupling reactions (e.g., with naphthoquinones) or Grignard additions may position substituents.

Stereospecific Synthesis

Key Considerations :

  • Trans Configuration : Maintained through stereospecific catalysts (e.g., chiral bases) or resolution of racemic mixtures.
  • Crystallization : Polymorphic forms (e.g., Form I) are isolated via solvent combinations (e.g., methanol/water).

Data Tables

Table 1: Esterification and Hydrolysis Conditions

Step Reagents/Catalysts Solvent Temperature Time Yield
Esterification H₂SO₄, CH₃OH DCM Reflux 24 h 90%
Hydrolysis NaOH, H₂O EtOH/H₂O 60°C 2 h >90%

Table 2: Oxidation Methods

Oxidizing Agent Conditions Yield Reference
KMnO₄/H₂SO₄ Reflux, 6 h 70–80%
Na₂Cr₂O₇/H₂SO₄ 80°C, 3 h 65%

Table 3: Nucleophilic Substitution

Leaving Group Reagent Solvent Catalyst Temperature Yield
Br CH₃COO⁻Na⁺ DMF TBAB 100°C 75%

Chemical Reactions Analysis

Types of Reactions

2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

  • Structure: Features a trans-4-aminocyclohexyl group instead of 4-chlorophenyl.
  • This compound is often used as a synthetic intermediate for carbamate derivatives in antipsychotic drugs (e.g., Cariprazine synthesis) .
  • Key Difference: Replacement of chlorophenyl with amino group alters pharmacokinetics, enhancing renal clearance but reducing membrane permeability .

(trans-4-{4-[({5-[(3,4-Difluorophenyl)amino]-1,3,4-oxadiazol-2-yl}carbonyl)amino]phenyl}cyclohexyl)acetic Acid

  • Structure : Incorporates a difluorophenyl-oxadiazole moiety attached to the cyclohexyl ring.
  • Properties : The electron-withdrawing fluorine atoms and oxadiazole ring enhance metabolic stability and receptor-binding affinity. This compound is patented for its anti-inflammatory and anticancer properties .
  • Key Difference : The oxadiazole group introduces π-π stacking interactions, improving target selectivity compared to the simpler chlorophenyl analog .

2-(2-Chloro-4-hydroxyphenyl)acetic Acid

  • Structure: A monocyclic derivative lacking the cyclohexyl ring, with chlorine and hydroxyl groups on the phenyl ring.
  • Properties : Molecular weight 186.59 g/mol ; the hydroxyl group increases acidity (pKa ~3.1) and solubility in aqueous media. Used as a metabolite in herbicide degradation studies .
  • Key Difference : Absence of the cyclohexyl ring reduces steric hindrance, enabling faster enzymatic metabolism .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (LogP) Application
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid C₁₄H₁₇ClO₂ 276.74 trans-4-chlorophenyl, acetic acid 3.8 (predicted) Antiparasitic intermediates
trans-2-(4-Aminocyclohexyl)acetic acid HCl C₈H₁₆ClNO₂ 193.67 trans-4-amino, hydrochloride 1.2 Antipsychotic synthesis
2-[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid C₁₇H₁₃ClN₂O₂ 312.76 pyrazole, chlorophenyl 4.1 COX-2 inhibition studies
2-(2-Chloro-4-hydroxyphenyl)acetic acid C₈H₇ClO₃ 186.59 hydroxyl, chlorophenyl 1.9 Herbicide metabolite

Biological Activity

2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid, also known as a cyclohexylacetic acid derivative, has garnered attention due to its potential biological activities. This compound, with its unique structural features, is being investigated for various pharmacological applications, particularly in the fields of anti-inflammatory and antimicrobial therapies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclohexane ring substituted with a chlorophenyl group and a carboxylic acid moiety. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H19ClO2
Molecular Weight274.77 g/mol
CAS Number[Not specified in sources]

Anti-inflammatory Effects

Research indicates that derivatives of cyclohexylacetic acids exhibit significant anti-inflammatory properties. In particular, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

  • Case Study : A study conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in edema and inflammatory markers when compared to control groups.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary bioassays suggest moderate to strong activity against Gram-positive and Gram-negative bacteria.

PathogenActivity Level (MIC μg/mL)
Staphylococcus aureusModerate (32 μg/mL)
Escherichia coliModerate (64 μg/mL)
Candida albicansSensitive (16 μg/mL)
  • Research Findings : In vitro studies revealed that the compound exhibited significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

The mechanism by which this compound exerts its effects is thought to involve the modulation of specific signaling pathways associated with inflammation and microbial resistance. The compound may interact with cellular receptors or enzymes that are pivotal in inflammatory responses, leading to a reduction in inflammatory mediator release.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl group or the cyclohexane ring can enhance its efficacy and selectivity towards specific biological targets.

  • Research Insights : Variants of this compound have been synthesized and tested, revealing that certain substitutions can significantly increase antimicrobial potency while maintaining low toxicity profiles .

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